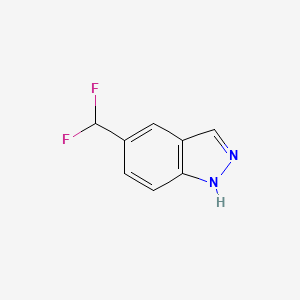

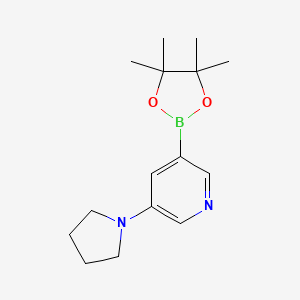

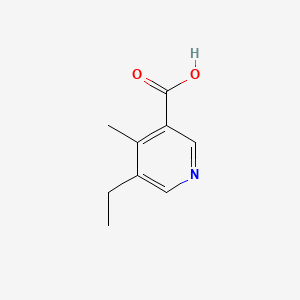

![molecular formula C11H7N3O4 B598605 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol CAS No. 1202677-99-3](/img/structure/B598605.png)

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol” is a compound that belongs to the nitrofuran class . Nitrofurans are synthetic molecules introduced in the 1940s and 1950s . They have been used as topical anti-infective agents effective against gram-negative and gram-positive bacteria . They are used for superficial wounds, burns, ulcers, and skin infections . Nitrofurans have also been administered orally in the treatment of trypanosomiasis .

Synthesis Analysis

The synthesis of nitrofuran compounds involves a variety of methods. One method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method involves the synthesis of 5-nitrofuran-2-carbohydrazides .Molecular Structure Analysis

The molecular structure of nitrofuran compounds is characterized by the presence of a nitro group at the C2 position . The composition of the nitro group at the C2 position makes each nitrofuran different .Chemical Reactions Analysis

Nitrofuran compounds are prodrugs . In E. coli, they are activated via reduction by 2 type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes catalyze a stepwise 2-electron reduction of the nitro moiety into reactive nitroso and hydroxylamino derivatives .科学的研究の応用

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including benzimidazoles, are studied for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their potential in new antitumor drug development, showing promise in preclinical testing stages. These structures are of interest due to their diverse biological properties, including antitumor effects (Iradyan et al., 2009).

Nitroimidazole Heterocycles in Medicinal Chemistry

Nitroimidazoles are notable for their unique structural properties, combining an imidazole ring with a nitro group. This combination yields derivatives with a wide range of applications in medicinal chemistry, including roles as anticancer, antimicrobial, and antiparasitic agents. The review by Li et al. (2018) highlights the active research and diverse potential applications of nitroimidazole compounds, underscoring their significance in developing diagnostic tools, therapeutic agents, and supramolecular structures (Li et al., 2018).

Nitrofurans in Clinical Use

Although directly mentioning nitrofurans might touch on their use in medical treatments, it's noteworthy to mention their established role against a broad spectrum of Gram-positive and Gram-negative bacteria. The review by Guay (2012) discusses nitrofurans like nitrofurazone and nitrofurantoin, highlighting their continued effectiveness against urinary tract pathogens and their application in preventing catheter-associated urinary tract infections (CAUTI). This reflects the ongoing interest in nitrofurans for their antimicrobial properties and the exploration of novel applications (Guay, 2012).

Azole Derivatives as Antimicrobial Agents

Azole derivatives, including imidazole and benzimidazole, have garnered attention for their potent antimicrobial activities. A review by Emami et al. (2022) emphasizes the pharmacological significance of azole scaffolds in the pharmaceutical industry, highlighting their effectiveness against various microbial agents. This review also discusses the structural activity relationships of azole derivatives, providing valuable insights for synthesizing novel compounds with desired biological activities (Emami et al., 2022).

将来の方向性

Nitrofuran compounds are being studied for their potential as antimicrobial and antitubercular agents . The development of new potent antimicrobials remains a great concern due to the rapid growth in microbial resistance and emergence of multi-drug resistant pathogens . Therefore, these potent antibacterial derivatives could be considered as promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

作用機序

Target of Action

The primary targets of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol are Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori . It also shows inhibitory activity against Candida albicans , particularly the drug-resistant clinical ones .

Mode of Action

The compound interacts with its targets by inhibiting their growth. This leads to the formation of reactive intermediates that inhibit essential biochemical processes in the target organisms .

Biochemical Pathways

The activated intermediates of this compound inhibit the citric acid cycle, as well as the synthesis of DNA, RNA, and protein in the target organisms . This disruption of key biochemical pathways leads to the death of the bacteria.

Pharmacokinetics

Nitrofuran derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The result of the action of this compound is the inhibition of growth and eventual death of the target organisms . This makes it a potent antibacterial agent, particularly against drug-resistant strains of bacteria.

生化学分析

Biochemical Properties

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol has been found to interact with various enzymes, proteins, and other biomolecules. It has been observed that derivatives of this compound are more effective at inhibiting the growth of gram-positive bacteria

Cellular Effects

The cellular effects of this compound are primarily related to its antimicrobial activity. It has been found to be very potent towards tested Gram-positive bacteria . No effectiveness was observed for the Gram-negative microorganisms .

Molecular Mechanism

Nitrofuran compounds are known to be prodrugs, activated via reduction by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .

特性

IUPAC Name |

2-(5-nitrofuran-2-yl)-1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c15-7-3-1-2-6-10(7)13-11(12-6)8-4-5-9(18-8)14(16)17/h1-5,15H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJUERGXXSMFHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

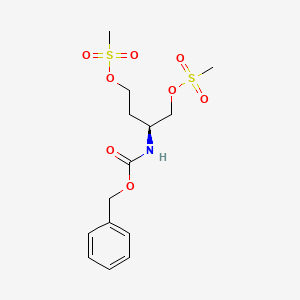

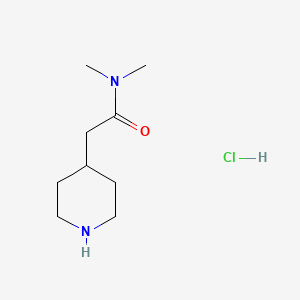

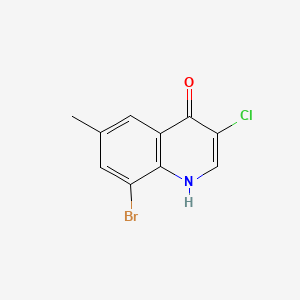

![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)

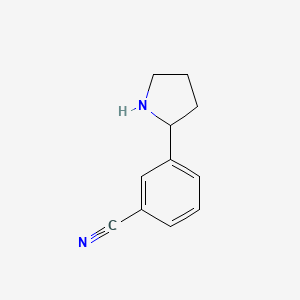

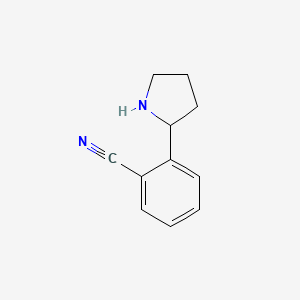

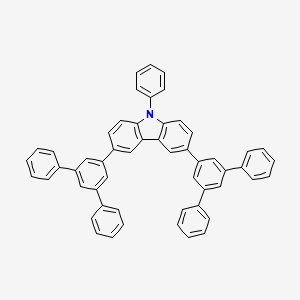

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)